molecular formula C26H23FN6O2 B2392470 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049362-07-3

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2392470
CAS RN: 1049362-07-3
M. Wt: 470.508
InChI Key: LLWCIMVOZDGTNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group would likely add to the compound’s polarity, and the nitrogen atoms in the tetrazole and piperazine rings could potentially act as hydrogen bond acceptors .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The tetrazole ring is known to participate in various reactions, including substitution and addition reactions. The piperazine ring can also undergo a variety of transformations, including alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups or stereochemistry. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle compound, providing a detailed look at the molecular interactions within the crystal structure of the synthesized compound (Prasad et al., 2018). This research highlights the importance of understanding the structural characteristics of bioactive compounds, which could be relevant for the compound .

Fluorescent Logic Gates

  • Gauci and Magri (2022) designed and synthesized compounds comprising a piperazine receptor and a naphthalimide fluorophore, demonstrating solvent-polarity reconfigurable fluorescent logic gates. Their work emphasizes the utility of such compounds in probing cellular membranes and protein interfaces, suggesting potential applications in biochemical sensing and diagnostics (Gauci & Magri, 2022).

Pharmaceutical Analysis

  • El-Sherbiny et al. (2005) developed a methodology for analyzing flunarizine in the presence of its degradation products using micellar liquid chromatography. This research underscores the importance of analytical chemistry in the quality control and stability testing of pharmaceutical compounds, which could extend to the analysis of the compound for pharmaceutical applications (El-Sherbiny et al., 2005).

Molecular Interaction and Pharmacology

  • Research by Shim et al. (2002) on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor offers insights into drug-receptor interaction studies. Such research could inform the pharmacological exploration of the compound , particularly if it exhibits affinity for biological receptors (Shim et al., 2002).

properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCIMVOZDGTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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